2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol
Overview
Description
2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol, also known as 2-AEP, is an organic compound that has been studied extensively in recent years due to its potential applications in medicine, biochemistry, and pharmacology. This compound is a derivative of phenol and is composed of a nitrogen atom, an oxygen atom, and an ethoxy group attached to a phenol ring. 2-AEP has been found to have a range of biochemical and physiological effects on the body, making it a promising area of research.
Scientific Research Applications
Molecular Docking and QSAR Properties
One study focused on the molecular docking and QSAR (Quantitative Structure-Activity Relationship) properties of a compound structurally related to 2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol. The research investigated the compound's binding affinity to DNA and bovine serum albumin (BSA), revealing significant intercalative interactions with DNA and strong binding in the hydrophobic region of BSA. These findings suggest potential applications in designing compounds for cancer therapy due to the compound's ability to induce apoptosis in cancer cell lines through DNA interaction and free-radical scavenging activity (Mudavath et al., 2019).
Antioxidant and Enzyme Inhibition Properties
Another study synthesized Schiff base compounds structurally related to the mentioned chemical, investigating their antioxidant, enzyme inhibition, and antimicrobial activities. The synthesis of these compounds involved reactions that potentially enhance bioactivity upon coordination with metal ions. This research underscores the compound's utility in developing new therapeutic agents with enhanced biological properties (Sumrra et al., 2018).
Antimicrobial Activity
Further research into 2-(6-methoxy-2-naphthyl)propionamide derivatives demonstrated significant antibacterial and antifungal activities, matching or surpassing those of standard agents like Ampicillin and Flucanazole. This highlights the compound's potential in developing new antimicrobial agents (Helal et al., 2013).
Antiproliferative Activity
The synthesis and characterization of indenopyrazoles, including compounds with structures similar to this compound, showed promising antiproliferative activity against human cancer cells. This study provides insights into designing new anticancer drugs by inhibiting tubulin polymerization, a key process in cancer cell division (Minegishi et al., 2015).
properties
IUPAC Name |
2-[(3-aminoazetidin-1-yl)methyl]-6-ethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-16-11-5-3-4-9(12(11)15)6-14-7-10(13)8-14/h3-5,10,15H,2,6-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWYABUZNCFWHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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